Methylnitrochrysene
Description
However, structurally related methyl-substituted chrysenes, such as Methylchrysene and 2-Methylchrysene, are documented . This analysis focuses on comparing documented methylated chrysenes while acknowledging gaps in nitro-derivative research.
Properties
CAS No. |
80182-33-8 |
|---|---|
Molecular Formula |
C19H13NO2 |
Molecular Weight |
287.3 g/mol |
IUPAC Name |
1-methyl-3-nitrochrysene |
InChI |
InChI=1S/C19H13NO2/c1-12-10-14(20(21)22)11-19-15(12)8-9-17-16-5-3-2-4-13(16)6-7-18(17)19/h2-11H,1H3 |
InChI Key |
ZIAOMROBSCTTJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1C=CC3=C2C=CC4=CC=CC=C43)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methylnitrochrysene can be synthesized through various methods, including nitration of chrysene followed by methylation. The nitration process typically involves the use of nitric acid and sulfuric acid to introduce the nitro group into the chrysene molecule. Subsequent methylation can be achieved using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and methylation processes, utilizing continuous flow reactors to ensure efficient and controlled reactions. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Methylnitrochrysene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding nitro-quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
Oxidation: Nitro-quinones.
Reduction: Amino derivatives.
Substitution: Halogenated this compound.
Scientific Research Applications
Methylnitrochrysene has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of nitro-PAHs in various chemical reactions.
Biology: Investigated for its mutagenic and carcinogenic effects on living organisms.
Medicine: Studied for its potential role in cancer research and as a biomarker for exposure to environmental pollutants.
Industry: Utilized in the development of materials and dyes, as well as in environmental monitoring.
Mechanism of Action
Methylnitrochrysene exerts its effects primarily through the formation of reactive intermediates during metabolic activation. These intermediates can bind to DNA, leading to mutations and potentially causing cancer. The molecular targets include DNA bases, and the pathways involved are related to the metabolic activation by cytochrome P450 enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table synthesizes data from the evidence for methyl-substituted chrysenes, highlighting key differences and similarities:
Key Observations:
Structural Isomerism : Both Methylchrysene and 2-Methylchrysene share the molecular formula C₁₉H₁₄ but differ in methyl group positioning. This isomerism may influence physicochemical properties (e.g., solubility, melting point) and metabolic pathways, though specific data are absent in the evidence .
Analytical Challenges and Data Limitations
The absence of Methylnitrochrysene data may stem from analytical hurdles highlighted in :
- Sample Representativeness : Variations in batch composition (e.g., inconsistent nitro-group attachment) could complicate reproducibility .
- Extraction Artifacts : Harsh extraction methods might degrade nitro-PAHs or generate unintended byproducts, skewing results .
These challenges underscore the need for advanced analytical protocols to characterize this compound accurately.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
